

# Comparative Efficacy of AZD4547 in FGFR-Amplified vs. FGFR-Mutated Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025



A Preclinical Comparison Guide for Researchers

The therapeutic efficacy of Fibroblast Growth Factor Receptor (FGFR) inhibitors is closely linked to the specific type of FGFR aberration driving tumor growth. This guide provides a comparative overview of the preclinical efficacy of AZD4547, a selective pan-FGFR inhibitor, in cancer models characterized by either FGFR gene amplification or activating mutations. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the differential sensitivity to FGFR inhibition based on the underlying genetic alteration.

#### **Executive Summary**

Preclinical evidence demonstrates that AZD4547 exhibits potent anti-tumor activity in cancer models with FGFR gene amplification, particularly high-level amplification of FGFR1 and FGFR2. In contrast, the efficacy in FGFR-mutated models can be more variable, with some mutations conferring sensitivity while others, such as the FGFR1 V561M gatekeeper mutation, can lead to resistance. This guide summarizes key in vitro and in vivo findings, details the experimental methodologies used, and provides a visual representation of the FGFR signaling pathway and experimental workflows.

#### **Data Presentation**



## In Vitro Efficacy of AZD4547 in FGFR-Amplified and Mutated Cell Lines

The following table summarizes the half-maximal growth inhibitory concentrations (GI<sub>50</sub>) or half-maximal inhibitory concentrations (IC<sub>50</sub>) of AZD4547 in various cancer cell lines with defined FGFR amplification or mutation status. Lower values indicate greater potency.

| Cell Line            | Cancer Type                               | FGFR<br>Alteration       | GI50/IC50 (nM) | Reference(s) |
|----------------------|-------------------------------------------|--------------------------|----------------|--------------|
| DMS114               | Small Cell Lung<br>Cancer                 | FGFR1 3 Amplification    |                | [1]          |
| NCI-H1581            | Large Cell Lung<br>Cancer                 | FGFR1<br>Amplification   | 111            | [1]          |
| SNU-16               | Gastric Cancer                            | FGFR2<br>Amplification   | 3              | [2]          |
| KATOIII              | Gastric Cancer                            | FGFR2<br>Amplification   | 5              | [2]          |
| L6-FGFR1 WT          | Rat Myoblast<br>(Engineered)              | Wild-Type<br>FGFR1       | 6 ± 4          | [3]          |
| L6-FGFR1<br>V561M    | Rat Myoblast<br>(Engineered)              | FGFR1 V561M<br>Mutation  | >10,000        |              |
| H1581-FGFR1<br>WT    | Large Cell Lung<br>Cancer<br>(Engineered) | Wild-Type<br>FGFR1       | 18 ± 6         | _            |
| H1581-FGFR1<br>V561M | Large Cell Lung<br>Cancer<br>(Engineered) | FGFR1 V561M<br>Mutation  | >10,000        | _            |
| AN3-CA               | Endometrial<br>Cancer                     | FGFR2 Mutation           | <1000          |              |
| RT-112               | Bladder Cancer                            | High FGFR3<br>Expression | 100-200        | _            |



### In Vivo Efficacy of AZD4547 in FGFR-Amplified Patient-Derived Xenograft (PDX) Models

This table summarizes the in vivo anti-tumor efficacy of AZD4547 in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) with FGFR1 amplification.

| PDX Model | Cancer<br>Type    | FGFR1 Amplificatio n Status (FISH Score) | AZD4547<br>Treatment      | Tumor<br>Growth<br>Inhibition             | Reference(s |
|-----------|-------------------|------------------------------------------|---------------------------|-------------------------------------------|-------------|
| LG032     | Squamous<br>NSCLC | 6                                        | 25 mg/kg,<br>once daily   | Tumor<br>stasis/regress<br>ion            |             |
| LG033     | Squamous<br>NSCLC | 6                                        | 25 mg/kg,<br>once daily   | Tumor<br>stasis/regress<br>ion            |             |
| LG034     | Squamous<br>NSCLC | 6                                        | 25 mg/kg,<br>once daily   | Tumor<br>stasis/regress<br>ion            |             |
| LG035     | Squamous<br>NSCLC | 6                                        | 12.5 mg/kg,<br>once daily | Tumor<br>stasis/regress<br>ion            |             |
| LC036     | NSCLC             | Non-amplified                            | Not specified             | Inactive                                  |             |
| SGC083    | Gastric<br>Cancer | FGFR2<br>Amplified                       | Dose-<br>dependent        | Significant<br>tumor growth<br>inhibition |             |

# Signaling Pathways and Experimental Workflows FGFR Signaling Pathway





Click to download full resolution via product page

Caption: Simplified FGFR signaling pathway.



#### **Experimental Workflow for In Vitro Efficacy Testing**



Click to download full resolution via product page

Caption: In vitro cell viability testing workflow.

#### **Experimental Workflow for In Vivo Xenograft Studies**





Click to download full resolution via product page

Caption: In vivo patient-derived xenograft study workflow.

### **Experimental Protocols**



#### **Cell Viability (MTT) Assay**

- Cell Seeding: Cancer cell lines are harvested and seeded into 96-well plates at a
  predetermined density (e.g., 1x10<sup>4</sup> to 1.5x10<sup>5</sup> cells/well) and allowed to adhere overnight in a
  humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of AZD4547. A vehicle control (e.g., DMSO) is also included.
- Incubation: Plates are incubated for a specified period, typically 72 hours, under the same conditions.
- MTT Addition: After incubation, 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- Formazan Crystal Formation: The plates are incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
- Solubilization: The medium is removed, and 100  $\mu$ L of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The GI<sub>50</sub> or IC<sub>50</sub> values are calculated by plotting the percentage of cell viability against the log concentration of AZD4547 and fitting the data to a sigmoidal doseresponse curve.

#### **Western Blotting for FGFR Pathway Activation**

- Cell Lysis: Cells are treated with AZD4547 for the desired time, then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).



- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated downstream signaling proteins (e.g., p-ERK, p-AKT), and a loading control (e.g., GAPDH or β-actin).
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

## Fluorescence In Situ Hybridization (FISH) for FGFR1 Amplification

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 microns thick) are mounted on positively charged slides.
- Deparaffinization and Pretreatment: The slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval and protease digestion to expose the target DNA.
- Probe Hybridization: A dual-color FISH probe set for the FGFR1 gene locus (at 8p11) and the centromere of chromosome 8 (CEP8) is applied to the slides. The slides are then incubated overnight to allow the probes to hybridize to their target sequences.
- Post-Hybridization Washes: The slides are washed to remove unbound probes.
- Counterstaining and Visualization: The slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the cell nuclei and analyzed using a fluorescence microscope.
- Scoring: At least 60-100 non-overlapping tumor cell nuclei are scored for the number of red (FGFR1) and green (CEP8) signals. FGFR1 gene amplification is typically defined as an FGFR1/CEP8 ratio of ≥2.0 or an average of ≥6 FGFR1 signals per nucleus.

#### Patient-Derived Xenograft (PDX) Models



- Tumor Implantation: Fresh tumor tissue from a patient's surgical resection is cut into small fragments (approximately 2-3 mm<sup>3</sup>) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
- Tumor Growth and Passaging: The mice are monitored for tumor growth. When the tumor reaches a certain size (e.g., 1000-1500 mm³), it is excised and can be serially passaged into new cohorts of mice.
- Efficacy Studies: Once tumors in the experimental cohort reach a specified volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.
- Treatment Administration: AZD4547 is administered, typically by oral gavage, at a specified dose and schedule. The control group receives a vehicle solution.
- Monitoring and Endpoint: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). The study continues until a predefined endpoint, such as a specific tumor volume or signs of toxicity.
- Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Pharmacodynamic analyses can also be performed on tumor tissue collected at the end of the study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 2. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 3. The FGFR1 V561M Gatekeeper Mutation Drives AZD4547 Resistance through STAT3 Activation and EMT PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of AZD4547 in FGFR-Amplified vs. FGFR-Mutated Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12419840#fgfr-in-3-efficacy-in-fgfr-amplified-vs-mutated-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com